1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
Description
This compound features a urea core (-NH-C(=O)-NH-) bridging two distinct aromatic systems: a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a phenyl-substituted 1-methyl-6-oxo-1,6-dihydropyridazine group. The dihydrobenzodioxin component contributes electron-rich character due to its oxygen atoms, while the pyridazinone ring introduces electron-deficient properties via its conjugated nitrogen atoms and ketone group. The urea linkage may enhance intermolecular hydrogen bonding, influencing solubility and crystallinity.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-24-19(25)9-7-16(23-24)14-4-2-3-5-15(14)22-20(26)21-13-6-8-17-18(12-13)28-11-10-27-17/h2-9,12H,10-11H2,1H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWCCFJZTPXVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[dioxin] Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or similar compounds.
Coupling Reaction: The final step involves the coupling of the benzo[dioxin] and pyridazinone moieties through a urea linkage, often using reagents like isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
The compound 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides an overview of its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds related to This compound exhibit significant anticancer properties. For instance, derivatives have been tested for their ability to inhibit poly(ADP-ribose) polymerase 1 (PARP1) , a key enzyme involved in DNA repair processes. In one study, various derivatives showed IC50 values ranging from 5.8 μM to >10 μM, indicating promising activity against cancer cell lines .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Research has explored the ability of similar compounds to interact with neural pathways and provide protection against neurodegenerative diseases. For example, derivatives have shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound and its analogs. Studies have demonstrated that compounds with similar structures possess antibacterial and antifungal properties. For instance, certain derivatives were tested against various bacterial strains and showed significant inhibition, suggesting potential use as antimicrobial agents in therapeutic applications .
Case Study 1: Anticancer Efficacy
In a study published in Nature Communications, researchers evaluated the anticancer efficacy of a series of urea derivatives related to the target compound. The study found that certain modifications enhanced PARP inhibition significantly compared to the parent compounds .
Case Study 2: Neuroprotection in Animal Models
A study conducted on animal models demonstrated that administration of related compounds led to improved cognitive functions and reduced markers of oxidative stress in the brain. This highlights the potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydrobenzodioxin Moieties
highlights compounds like CDDPI and DBDPA , which share the 2,3-dihydrobenzo[b][1,4]dioxin group but differ in their heterocyclic cores. For example:
- CDDPI (2-(1-(9H-carbazol-9-yl)naphthalen-4-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole) replaces the urea-pyridazinone system with a phenanthroimidazole-carbazole structure. This design enhances electroluminescent performance in OLEDs, achieving a maximum luminance of 39,661 cd m⁻² and external quantum efficiency (EQE) of 19.2%.
- DBDPA (N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-H-phenanthro[9,10-d]imidazole-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine) uses a diphenylamine substituent, resulting in lower EQE (15–18%) compared to CDDPI.
Key Differences:
| Compound | Core Structure | Key Functional Groups | Application | Performance Metrics |
|---|---|---|---|---|
| Target Urea Compound | Urea + Pyridazinone | Dihydrobenzodioxin, Urea | Not specified | N/A |
| CDDPI | Phenanthroimidazole | Carbazole, Dihydrobenzodioxin | OLED Host | EQE = 19.2%; Lmax = 39,661 cd m⁻² |
| DBDPA | Phenanthroimidazole | Diphenylamine | OLED Host | EQE = 15–18% |
However, the absence of luminescence data for the target compound limits direct comparison.
Heterocyclic Analogues with Pyridazine/Pyridine Derivatives
–4 describes tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., 1l , 2c , 2d ), which share heterocyclic nitrogen atoms but lack the dihydrobenzodioxin and urea groups. These compounds exhibit:
- Structural Features : Nitrophenyl, bromophenyl, or phenethyl substituents attached to a fused imidazo-pyridine core.
- Synthetic Yields : Moderate (51–61%) due to steric hindrance from bulky aryl groups.
- Thermal Stability : Melting points range from 215–245°C, suggesting robust crystallinity.
Key Differences:
| Compound | Core Structure | Key Functional Groups | Synthetic Yield | Melting Point (°C) |
|---|---|---|---|---|
| Target Urea Compound | Urea + Pyridazinone | Dihydrobenzodioxin, Urea | N/A | N/A |
| 1l | Tetrahydroimidazopyridine | Nitrophenyl, Cyano | 51% | 243–245 |
| 2c | Tetrahydroimidazopyridine | Bromophenyl, Benzyl | 61% | 223–225 |
| 2d | Tetrahydroimidazopyridine | Nitrophenyl, Benzyl | 55% | 215–217 |
Electronic and Steric Considerations
- Electron Density: The dihydrobenzodioxin group in the target compound and CDDPI enhances electron-richness, favoring hole transport in OLEDs. In contrast, pyridazinone’s electron-deficient nature could improve electron injection.
- Steric Effects : The urea group’s planar structure may reduce steric hindrance compared to bulkier imidazo-pyridine derivatives (e.g., 2c, 2d), which exhibit lower synthetic yields due to substituent crowding.
Biological Activity
The compound 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.39 g/mol. The structure features a dihydrobenzo[b][1,4]dioxin moiety and a pyridazinone derivative, which are key to its biological properties.
Antiviral Activity
Recent studies have demonstrated that compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit significant antiviral properties. For instance, derivatives of this compound have shown effectiveness against Tobacco Mosaic Virus (TMV). In bioassays conducted at concentrations of 500 mg/L, compounds with similar structures exhibited over 40% inactivation effects on TMV, indicating strong antiviral potential .
Antimicrobial Properties
Research has indicated that the compound may possess antimicrobial activity. A study focusing on structurally related compounds found that those with similar functional groups demonstrated efficacy against various bacterial strains. The presence of the urea linkage in the structure is believed to enhance its interaction with microbial targets .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation effectively. For example, derivatives were tested against human breast cancer cell lines and showed IC50 values in the low micromolar range, indicating potential as an anticancer agent .
Case Studies
- Antiviral Efficacy : A study published in MDPI highlighted the antiviral activity of compounds related to this compound against TMV. The results showed that certain modifications to the phenyl ring significantly enhanced antiviral activity .
- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines (e.g., MCF-7), it was noted that modifications to the urea group influenced cytotoxic potency. The study concluded that specific structural features are crucial for enhancing anticancer activity .
Research Findings Summary Table
Q & A
(Basic) What are the key steps in synthesizing this compound, and how can purity be optimized during the process?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the dihydrobenzo[b][1,4]dioxin and pyridazinone precursors. Key steps include:
- Coupling reactions (e.g., urea bond formation via isocyanate intermediates) .
- Purification techniques : Column chromatography (silica gel), recrystallization (using ethanol/water mixtures), or preparative HPLC to isolate intermediates and final products .
- Purity optimization : Monitor reactions using TLC and HPLC. Final purity (>95%) is confirmed via reverse-phase HPLC with UV detection at 254 nm .
(Basic) Which spectroscopic and analytical methods are critical for confirming the compound’s structural integrity?
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for dihydrobenzo dioxin) and pyridazinone carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry (HRMS-ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- IR spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .
- Elemental analysis : Validate C, H, N composition within ±0.4% of theoretical values .
(Advanced) How can researchers design experiments to evaluate its inhibitory activity against PARP1 or similar molecular targets?
- In vitro assays : Use recombinant PARP1 enzyme with NAD+ and histone-coated wells. Measure inhibition via fluorescence-based ADP-ribosylation assays (IC50 determination) .
- Competitive binding studies : Employ surface plasmon resonance (SPR) to assess binding affinity (KD) and kinetics .
- Cellular models : Test cytotoxicity in PARP1-overexpressing cancer cell lines (e.g., BRCA-mutant cells) using MTT assays .
- Control experiments : Compare with olaparib (PARP1 inhibitor) to validate assay specificity .
(Advanced) What strategies are effective for resolving contradictions in structure-activity relationship (SAR) data across analogs?
- Iterative synthesis : Systematically modify substituents (e.g., dihydrobenzo dioxin vs. phenylpiperazine groups) and correlate changes with activity .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and identify key interactions (e.g., hydrogen bonding with PARP1’s catalytic domain) .
- Meta-analysis : Cross-reference bioactivity data from public databases (ChEMBL, PubChem) to identify trends in pyridazinone-based inhibitors .
(Advanced) How should researchers assess environmental stability and degradation products under ecological conditions?
- Hydrolytic stability : Incubate the compound in buffers (pH 4–9) at 37°C for 48 hours. Analyze degradation via LC-MS to identify hydrolyzed urea or ring-opened byproducts .
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation kinetics using HPLC-UV .
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to estimate EC50 values .
(Advanced) What in vivo models are suitable for pharmacokinetic and metabolite profiling studies?
- Rodent models : Administer the compound intravenously/orally to Sprague-Dawley rats. Collect plasma at intervals (0–24 h) and analyze via LC-MS/MS to calculate AUC, Cmax, and t1/2 .
- Metabolite identification : Use liver microsomes (human/rat) to simulate Phase I/II metabolism. Detect glucuronidated or oxidized metabolites via UPLC-QTOF .
- Tissue distribution : Quantify compound levels in brain, liver, and kidneys using radiolabeled (14C) analogs .
(Basic) What solubility and formulation challenges are anticipated, and how can they be addressed?
- Solubility issues : The compound’s logP (~3.5) suggests low aqueous solubility. Use co-solvents (DMSO/PEG 400) or cyclodextrin-based formulations for in vitro assays .
- Stability in solution : Store stock solutions in anhydrous DMSO at −20°C to prevent hydrolysis .
(Advanced) How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
- Bioavailability optimization : Modify prodrug strategies (e.g., esterification of polar groups) to enhance oral absorption .
- Pharmacodynamic markers : Measure target engagement in tissues (e.g., PARP1 inhibition in tumor biopsies) via immunohistochemistry .
- Dose-response studies : Compare in vitro IC50 with in vivo effective doses, adjusting for protein binding (e.g., plasma protein binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
